4-Azidobutyl benzoate CAS number 1184934-40-4
4-Azidobutyl benzoate CAS number 1184934-40-4
An In-depth Technical Guide to 4-Azidobutyl Benzoate (CAS: 1184934-40-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-Azidobutyl benzoate, a heterobifunctional linker molecule of significant utility in chemical biology, bioconjugation, and pharmaceutical sciences. We will dissect its molecular architecture, detailing the distinct functionalities of its terminal azide and benzoate ester moieties. This document outlines a robust, field-proven synthetic protocol, explores its core application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," and presents detailed methodologies for its use in conjugating biomolecules. The causality behind experimental choices, reaction mechanisms, and practical applications in areas such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are discussed. This whitepaper serves as a practical resource for scientists seeking to leverage this versatile linker in their research and development endeavors.
Introduction: The Role of Heterobifunctional Linkers in Advanced Bioconjugation
Modern drug development and molecular biology increasingly rely on the precise construction of complex molecular architectures, such as ADCs, PROTACs, and fluorescently labeled probes. The success of these constructs hinges on the linker—the chemical entity that covalently connects the distinct components. An ideal linker must be stable and possess orthogonal reactive handles that allow for the sequential, controlled conjugation of different molecules.
4-Azidobutyl benzoate (CAS: 1184934-40-4) emerges as a valuable tool in this context. It is a heterobifunctional linker featuring two key components:
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A terminal azide (N₃) group : This moiety is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The azide group participates readily in CuAAC reactions with terminal alkynes to form a highly stable 1,2,3-triazole ring.[2]
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A benzoate ester : This serves as a protected form of a carboxylic acid.[3] The ester is stable under various conditions, including those used for click chemistry, but can be hydrolyzed under acidic or basic conditions to reveal a terminal carboxyl group, which can then be used for subsequent conjugation, for instance, via amide bond formation with an amine.
The four-carbon butyl chain acts as a flexible spacer, providing spatial separation between the conjugated molecules, which can be critical for maintaining their biological function. This guide will provide the technical details necessary to effectively synthesize and apply this versatile linker.
Physicochemical Properties and Structural Analysis
The utility of 4-Azidobutyl benzoate is directly derived from its structure, which dictates its reactivity and physical characteristics.
Chemical Structure
Caption: Chemical structure of 4-Azidobutyl benzoate.
Key Properties
The properties of 4-Azidobutyl benzoate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1184934-40-4 | [3] |
| Molecular Formula | C₁₁H₁₃N₃O₂ | [3] |
| Molecular Weight | 219.24 g/mol | [3] |
| Appearance | (Predicted) Colorless to pale yellow oil or solid | N/A |
| Solubility | Soluble in common organic solvents (THF, DCM, EtOAc, DMSO) | [4] |
Synthesis and Purification
While 4-Azidobutyl benzoate is commercially available, an in-house synthesis may be required. A reliable and efficient route is the esterification of 4-azidobutanol with benzoic acid under Mitsunobu conditions. This reaction proceeds with high yield and is tolerant of the azide functionality. The causality for this choice is the mild reaction conditions which prevent decomposition of the potentially sensitive azide group and the high efficiency of the transformation.[5][6]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 4-Azidobutyl benzoate.
Detailed Experimental Protocol: Mitsunobu Esterification
This protocol describes the conversion of an alcohol to an azide, which is a key step in synthesizing the starting material, and can be adapted for the final esterification step.[7][8]
Materials:
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4-Azidobutanol (1.0 eq)
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Benzoic Acid (1.1 eq)
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Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
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Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate (EtOAc), Hexane, Brine
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-azidobutanol (1.0 eq), benzoic acid (1.1 eq), and triphenylphosphine (1.5 eq).
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Dissolution: Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the alcohol). Stir until a homogeneous solution is formed.
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Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the azodicarboxylate.
-
Reagent Addition: Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A white precipitate of triphenylphosphine oxide (TPPO) may begin to form.[7]
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
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Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product contains the desired ester and the byproduct TPPO. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Azidobutyl benzoate.
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Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Application: Azide-Alkyne Click Chemistry
The primary utility of 4-Azidobutyl benzoate is its application as a "clickable" linker. The azide group undergoes a highly efficient and specific cycloaddition reaction with a terminal alkyne, catalyzed by a Copper(I) source.[2]
Reaction Mechanism: CuAAC
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is significantly faster than the uncatalyzed Huisgen cycloaddition and proceeds with high regioselectivity to exclusively form the 1,4-disubstituted triazole isomer.[2]
Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: Bioconjugation to an Alkyne-Modified Protein
This protocol provides a general framework for labeling a protein that has been functionalized with a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
4-Azidobutyl benzoate (stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄, stock solution in water)
-
Sodium ascorbate (stock solution in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (stock solution in water)
Procedure:
-
Pre-complex Formation: In a microcentrifuge tube, combine the CuSO₄ and THPTA solutions. The THPTA ligand stabilizes the Cu(I) oxidation state and prevents protein precipitation.
-
Reaction Mixture: To the alkyne-modified protein solution, add the 4-Azidobutyl benzoate stock solution to achieve the desired final concentration (typically a 10-50 fold molar excess of the linker).
-
Initiation: Initiate the click reaction by adding the pre-formed Cu(I)-THPTA complex, followed immediately by the freshly prepared sodium ascorbate solution. Sodium ascorbate acts as the reducing agent to generate the active Cu(I) catalyst from CuSO₄ in situ.[9]
-
Incubation: Incubate the reaction at room temperature or 37 °C for 1-4 hours. The reaction can be performed on a shaker or rotator.
-
Quenching & Purification: Stop the reaction by adding EDTA to chelate the copper catalyst. Remove the excess unreacted linker and catalyst components by a suitable method such as dialysis, size-exclusion chromatography (SEC), or buffer exchange spin columns.
-
Analysis: Confirm the conjugation via SDS-PAGE (observing a mass shift), mass spectrometry (for precise mass determination), or other relevant analytical techniques.
Advanced Applications in Drug Development
The unique structure of 4-Azidobutyl benzoate makes it an enabling tool for constructing sophisticated therapeutic and diagnostic agents.[3]
Antibody-Drug Conjugates (ADCs)
In ADC development, a potent cytotoxic drug (payload) is linked to a monoclonal antibody (mAb) that targets a specific cancer cell antigen. 4-Azidobutyl benzoate can be used to link the payload to the antibody.
Caption: Workflow for using 4-Azidobutyl benzoate in ADC synthesis.
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Click Conjugation: The azide group of the linker reacts with an alkyne group previously installed on the antibody.[10]
-
Deprotection: The benzoate ester is hydrolyzed to unmask the carboxylic acid.
-
Payload Attachment: The cytotoxic drug, often bearing an amine group, is coupled to the linker's carboxylic acid using standard carbodiimide chemistry (e.g., EDC/NHS).
PROTACs and Molecular Glues
PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. 4-Azidobutyl benzoate can serve as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand. The defined length and chemical stability of the resulting triazole linkage are advantageous for optimizing the ternary complex formation required for PROTAC activity.[3]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is non-negotiable.
-
Hazard Class: Organic azides are potentially explosive and should be handled with care, especially when heated or subjected to shock.[7] Benzoate esters are generally considered low-hazard but can be irritants.[11]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[12] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[12] Recommended storage is often at -20°C for long-term stability.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.
Conclusion
4-Azidobutyl benzoate is a highly versatile and powerful heterobifunctional linker. Its architecture, combining the robust and specific reactivity of an azide for click chemistry with a protected carboxylic acid, provides a reliable tool for the multi-step assembly of complex bioconjugates. For researchers in drug discovery, diagnostics, and fundamental biology, mastering the synthesis and application of this linker opens avenues for creating novel and effective molecular constructs, from targeted cancer therapies to sophisticated biological probes.
References
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzyl benzoate. [Link]
-
Hassan, M., et al. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzyl benzoate. [Link]
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Kamal, A., et al. (2012). Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry. PMC - NIH. [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Azide - Common Conditions. [Link]
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L'Abbate, A., et al. (2020). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
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Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. [Link]
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Das, B., et al. (2007). A practical one-pot synthesis of azides directly from alcohols. Indian Academy of Sciences. [Link]
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Kaur, N., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
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